![molecular formula C7H9NO2 B1597153 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 34581-92-5](/img/structure/B1597153.png)
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Overview
Description
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is also known by the synonym 1-acetyl-4-methyl-5H-pyrrol-2-one .
Molecular Structure Analysis
The InChi Key for this compound is AINPDQRRTXHBAY-UHFFFAOYSA-N . The SMILES representation is CC(=O)N1CC©=CC1=O .Physical And Chemical Properties Analysis
This compound has a melting point of 89°C . The predicted boiling point is 265.4°C at 760mmHg, and the predicted density is 1.171g/cm3 .Scientific Research Applications
Therapeutic Potential
Imidazole containing compounds, which include “1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one”, have a broad range of chemical and biological properties. They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antidiabetic Drug Synthesis
“1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one” is an important building block of the antidiabetic drug glimepiride. A four-step, practical, and easily scalable synthesis of this compound has been accomplished .
Antibacterial Activity
Novel pyrrole derivatives, including “1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one”, have been synthesized with the goal of creating therapeutically active units with strong antibacterial activity .
Radical Addition/Cyclization of Alkenes
A mild, visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides through the intermolecular radical addition/cyclization of alkenes C (sp 2)-H has been developed. This procedure provides a mild and efficient route to a range of monosulfonylated pyrrolin-2-ones .
Antitumor Activity
Imidazole containing compounds, including “1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one”, have been reported to have antitumor activity .
Anti-inflammatory Activity
These compounds also show anti-inflammatory properties, making them potentially useful in the treatment of conditions characterized by inflammation .
Antioxidant Activity
Imidazole containing compounds, including “1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one”, have been reported to have antioxidant activity .
Antiviral Activity
These compounds also show antiviral properties, making them potentially useful in the treatment of viral infections .
Safety and Hazards
properties
IUPAC Name |
1-acetyl-3-methyl-2H-pyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10)8(4-5)6(2)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINPDQRRTXHBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379323 | |
Record name | 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
CAS RN |
34581-92-5 | |
Record name | 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.